(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride

Chiral purity Quality control Stereochemical verification

Sourcing chiral building blocks with unverified stereochemistry compromises peptide conformational studies and SAR reproducibility. This (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride provides a structurally authenticated trans proline scaffold. - Validated (2S,4R) configuration for introducing predictable conformational constraints in peptidomimetics. - High purity (≥99% TLC) with optical rotation specification ([α]D²⁵ = -5 ± 1°) to ensure stereochemical integrity. - Hydrochloride salt form for enhanced aqueous solubility, optimized for solid-phase peptide synthesis coupling.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 1279049-67-0
Cat. No. B166280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride
CAS1279049-67-0
Synonyms(2S,4R)-4-Benzylpyrrolidine-2-carboxylic acid hydrochloride
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)CC2=CC=CC=C2.Cl
InChIInChI=1S/C12H15NO2.ClH/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m1./s1
InChIKeyGPWGPOYNAWMDDN-DHXVBOOMSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-4-Benzylpyrrolidine-2-carboxylic Acid Hydrochloride: Chiral Building Block Overview


(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride (CAS 1279049-67-0), also known as trans-4-benzyl-L-proline hydrochloride or (R)-γ-benzyl-L-proline·HCl, is a chiral pyrrolidine carboxylic acid derivative with defined (2S,4R) stereochemistry. The compound features a proline core with a benzyl substituent at the 4-position in the trans configuration relative to the C-2 carboxylate group . This structural arrangement places the benzyl group on the opposite face of the pyrrolidine ring from the α-carboxylate, imposing conformational constraints distinct from other 4-substituted proline stereoisomers. As a hydrochloride salt, the compound offers enhanced aqueous solubility and stability compared to its free base form (CAS 393524-67-9) , facilitating its use as a chiral building block in peptide synthesis and as an intermediate in pharmaceutical development.

Stereochemical control: (2S,4R) trans configuration supports conformational constraint studies
Formulation fit: Hydrochloride salt enhances aqueous solubility for peptide coupling and biochemical assays
Quality verification: Optical rotation and vendor purity specifications enable stereochemical identity confirmation

Stereochemical Integrity in (2S,4R)-4-Benzylpyrrolidine-2-carboxylic Acid


Substituting (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride with other 4-benzylpyrrolidine stereoisomers or proline derivatives is not scientifically interchangeable due to the profound impact of stereochemistry on conformational constraint, molecular recognition, and biological activity. The (2S,4R) configuration establishes a specific trans relationship between the α-carboxylate (S-configuration at C-2) and the 4-benzyl substituent (R-configuration at C-4), yielding a distinct three-dimensional orientation that differs fundamentally from the (2S,4S) cis isomer (CAS 82087-73-8) , the (2R,4R) enantiomer (CAS 1260606-90-3) , and unsubstituted L-proline. Proline derivatives bearing defined stereochemistry are not interchangeable because stereochemical configuration directly determines peptide backbone conformation when incorporated into bioactive peptides [1]. The systematic structure-activity relationship (SAR) study by Singh et al. demonstrated that modifications to the benzylproline scaffold produce quantifiable differences in inhibitor potency against the glutamine transporter ASCT2, with phenyl ring substitutions yielding distinct activity profiles [2]. Thus, generic substitution without stereochemical validation introduces uncontrolled variables that compromise experimental reproducibility, SAR interpretation, and procurement value in structure-sensitive applications.

Target
(2S,4R)·HCl
vs. (2S,4S) cis isomer: Different benzyl-carboxylate orientation may shift peptide backbone geometry and binding interactions
Target
(2S,4R)·HCl
vs. (2R,4R) enantiomer: Mirror-image stereochemistry likely alters molecular recognition; assay response may not transfer
Target
(2S,4R)·HCl
vs. L-proline: Lack of 4-benzyl constraint removes conformational control; not interchangeable in structure-sensitive designs

Comparative Evidence for Research Selection


Stereochemical Purity Verification via Optical Rotation

The target compound exhibits a specific optical rotation of [α]D²⁵ = -5 ± 1° (C=1 in MeOH) . This measurable stereochemical property serves as a critical procurement discriminator against the (2S,4S) cis stereoisomer (CAS 82087-73-8), which would be expected to display a different optical rotation value due to its distinct spatial arrangement of the benzyl substituent relative to the carboxylate group. The negative sign and magnitude confirm the (2S,4R) trans configuration and provide a verifiable quality control parameter that distinguishes this compound from stereochemically undefined or misassigned preparations.

Optical rotation
Class-level inference
[α]D²⁵ = -5 ± 1° (C=1, MeOH)
Supports stereochemical identity verification
Differentiates trans from cis isomer; source-specific review advised
Chiral purity Quality control Stereochemical verification

Benzylproline Scaffold SAR for ASCT2 Inhibition

A systematic structure-activity relationship (SAR) study by Singh et al. evaluated a series of substituted benzylproline derivatives as inhibitors of the alanine-serine-cysteine transporter 2 (ASCT2), a glutamine transporter implicated in cancer cell metabolism [1]. The study demonstrated that modifications to the benzylproline scaffold produce quantifiable differences in transporter inhibition. While the target compound ((2S,4R)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride) itself was not directly assayed in this study, the SAR analysis establishes that the benzylproline scaffold—of which this compound is the foundational unsubstituted phenyl member—provides a validated platform for developing ASCT2 inhibitors [1]. The study further showed that phenyl ring substitutions (e.g., halogenation, alkylation) alter inhibitor characteristics, confirming that the specific benzyl substitution pattern matters for activity.

ASCT2 scaffold SAR
Class-level inference
Benzylproline scaffold validated as ASCT2 inhibitor platform in systematic SAR analysis
Supports selection for transporter-targeted medicinal chemistry
Target compound not directly assayed; context-dependent
ASCT2 inhibition Cancer metabolism Glutamine transport

Hydrochloride Salt Solubility Enhancement vs Free Base

The hydrochloride salt form (CAS 1279049-67-0) provides aqueous solubility advantages relative to the free base form ((2S,4R)-4-benzylpyrrolidine-2-carboxylic acid, CAS 393524-67-9). The hydrochloride salt is characterized as a white to off-white crystalline solid with defined solubility profile enabling dissolution in aqueous and polar organic solvent systems . In contrast, the free base form (molecular weight 205.25 g/mol) lacks the ionic character conferred by protonation of the pyrrolidine nitrogen and chloride counterion pairing, resulting in reduced aqueous solubility . The hydrochloride formulation is specified for use under physiological and aqueous reaction conditions, with solubility testing confirming compatibility for peptide coupling and biochemical assay applications .

Salt vs. free base
Supporting evidence
Hydrochloride salt shows enhanced aqueous solubility relative to free base (CAS 393524-67-9)
Formulation choice impacts workflow efficiency
Quantitative solubility data not reported
Salt selection Aqueous solubility Formulation

Vendor Purity Specification Comparison

Multiple vendors supply (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride with varying purity specifications. Chem-Impex International and BOC Sciences specify purity ≥99% (TLC) for the target compound . In contrast, alternative suppliers including Thermo Scientific/Alfa Aesar and Beyotime specify 95% purity for the same CAS number . This 4-percentage-point difference in nominal purity represents a measurable procurement distinction, with implications for applications requiring minimal impurity profiles. Additionally, the compound's defined storage requirements (0-8°C) and optical rotation specification ([α]D²⁵ = -5 ± 1°) are documented by high-specification vendors but may not be consistently reported across all supply sources.

Purity specification
Head-to-head
≥99% (TLC) from select vendors vs 95% from others
Vendor purity variation may affect sensitive quantitative assays
4-percentage-point difference; verify lot-specific COA
Purity specification Procurement quality Analytical validation

Antimicrobial Activity of Benzylproline Derivatives

A structurally related 4-benzylpyrrolidine-2-carboxylic acid derivative, (2S,4R)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, demonstrated antimicrobial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus . This compound differs from the target compound by the presence of a trifluoromethyl substituent at the 2-position of the benzyl ring. While the target compound ((2S,4R)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride) lacks published MIC data against S. aureus in the available literature, the 32 µg/mL value for the trifluoromethyl analog provides a benchmark for understanding the antimicrobial potential of the 4-benzylpyrrolidine-2-carboxylic acid scaffold. The unsubstituted benzyl variant represents the baseline scaffold from which more potent substituted analogs may be derived.

Antimicrobial analog
Class-level inference
Trifluoromethyl analog shows MIC 32 µg/mL vs S. aureus; target compound not reported
Provides baseline scaffold context for antimicrobial SAR
Data to verify; scaffold activity may not translate directly
Antimicrobial activity Minimum inhibitory concentration Antibacterial screening

Optimal Application Scenarios


Peptidomimetic Synthesis with Constrained Proline Analogues

This compound is optimally deployed as a chiral building block for introducing conformational constraint into synthetic peptides and peptidomimetics. The defined (2S,4R) trans configuration establishes a specific spatial relationship between the α-carboxylate and the 4-benzyl substituent, enabling predictable control over peptide backbone geometry. The hydrochloride salt formulation (≥99% TLC purity from qualified vendors ) provides the aqueous solubility required for solid-phase peptide synthesis (SPPS) coupling conditions. The optical rotation specification ([α]D²⁵ = -5 ± 1°) offers a verifiable quality control parameter for confirming stereochemical integrity prior to incorporation into peptide sequences .

ASCT2 Inhibitor Development and SAR

The benzylproline scaffold has been systematically validated as an inhibitor platform for the ASCT2 glutamine transporter, a target implicated in cancer metabolism [1]. This compound serves as the foundational unsubstituted phenyl member of the benzylproline series, providing a baseline scaffold for SAR expansion. Researchers developing next-generation ASCT2 inhibitors can employ this compound to establish baseline activity, against which phenyl ring-substituted derivatives (halogenated, alkylated, or functionalized variants) may be quantitatively compared [1].

Chiral Auxiliary & Ligand Development in Asymmetric Catalysis

The compound's defined (2S,4R) stereochemistry and optical rotation specification ([α]D²⁵ = -5 ± 1°) support its application as a chiral auxiliary or ligand precursor in asymmetric synthesis. The trans-4-benzyl substitution pattern provides a steric environment that can influence stereochemical outcomes in catalytic reactions. The high purity specification (≥99% TLC) ensures that chiral purity is maintained throughout catalytic cycles, while the hydrochloride salt form facilitates handling and dissolution in polar reaction media .

Antimicrobial Scaffold Optimization for Benzyl Ring SAR

Given the demonstrated antimicrobial activity of a structurally related 4-(2-trifluoromethyl)benzyl derivative (MIC = 32 µg/mL against S. aureus) , this unsubstituted benzyl compound serves as a control scaffold for systematic antibacterial SAR investigations. Researchers can use this compound to establish baseline activity profiles and quantify the contribution of specific benzyl ring substitutions to antimicrobial potency, cell wall synthesis disruption, and spectrum of activity.

Application
Selection Property
Validation Focus
Peptidomimetic synthesis
Conformational constraint control
Chiral purity verification via optical rotation
ASCT2 inhibitor SAR studies
Benzylproline scaffold baseline
Transporter inhibition assay context
Chiral auxiliary / ligand development
Stereochemical induction review
Catalytic enantioselectivity monitoring
Antimicrobial scaffold optimization
Benzyl ring substitution SAR
Antimicrobial screening context (MIC endpoints)

Technical Documentation Hub

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37 linked technical documents
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